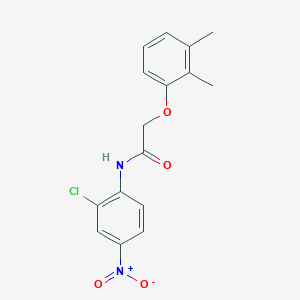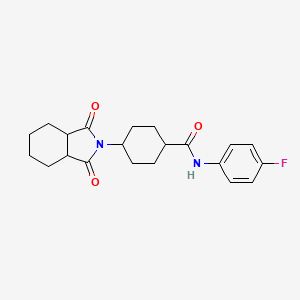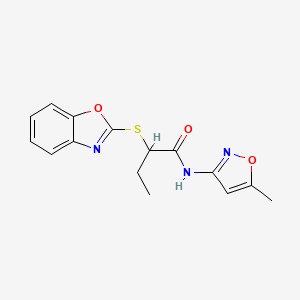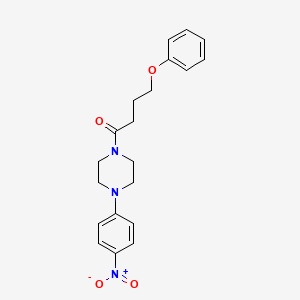![molecular formula C22H17N5O B3980732 2-{2-[1-(isoxazol-5-ylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine](/img/structure/B3980732.png)
2-{2-[1-(isoxazol-5-ylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine
Descripción general
Descripción
2-{2-[1-(isoxazol-5-ylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine, commonly known as Compound 1, is a novel small-molecule inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is a type I transmembrane protein kinase that plays a crucial role in the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to endoplasmic reticulum (ER) stress, which is caused by the accumulation of unfolded or misfolded proteins in the ER. PERK activation leads to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn inhibits global protein synthesis and reduces ER protein load. Compound 1 has been shown to inhibit PERK activity in vitro and in vivo, making it a promising tool for studying the UPR pathway and developing novel therapeutics for diseases associated with ER stress.
Mecanismo De Acción
Compound 1 binds to the ATP-binding site of 2-{2-[1-(isoxazol-5-ylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine and inhibits its kinase activity. This leads to a reduction in eIF2α phosphorylation and an increase in global protein synthesis. In addition, Compound 1 has been shown to induce ER stress and activate the UPR pathway in cells, which may have implications for its therapeutic potential.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that Compound 1 inhibits this compound activity with an IC50 of 1.9 nM and has selectivity over other kinases in the UPR pathway (Axten et al., 2012). In vivo studies have shown that Compound 1 can reduce eIF2α phosphorylation and improve glucose tolerance in obese mice (Wang et al., 2019). However, the long-term effects of Compound 1 on cellular and organismal physiology are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Compound 1 in lab experiments is its specificity for 2-{2-[1-(isoxazol-5-ylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine and its ability to inhibit this compound activity both in vitro and in vivo. This makes it a valuable tool for studying the UPR pathway and developing novel therapeutics for diseases associated with ER stress. However, the limitations of using Compound 1 include its low solubility in aqueous solutions and its potential off-target effects on other kinases in the UPR pathway.
Direcciones Futuras
There are several future directions for research on Compound 1 and its potential therapeutic applications. One direction is to investigate the long-term effects of Compound 1 on cellular and organismal physiology, including its potential toxicity and side effects. Another direction is to develop more potent and selective 2-{2-[1-(isoxazol-5-ylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine inhibitors based on the structure of Compound 1. Finally, there is a need to explore the therapeutic potential of Compound 1 and other this compound inhibitors in diseases associated with ER stress, such as cancer, neurodegenerative diseases, and metabolic disorders.
In conclusion, Compound 1 is a novel small-molecule inhibitor of this compound that has been shown to have potential therapeutic applications in diseases associated with ER stress. Its specificity for this compound and ability to inhibit this compound activity both in vitro and in vivo make it a valuable tool for studying the UPR pathway and developing novel therapeutics. Further research is needed to fully understand the biochemical and physiological effects of Compound 1 and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Compound 1 has been used in several studies to investigate the role of 2-{2-[1-(isoxazol-5-ylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine in various cellular processes and diseases. For example, a study published in the Journal of Biological Chemistry used Compound 1 to demonstrate the importance of this compound-mediated eIF2α phosphorylation in regulating lipid metabolism in the liver (Wang et al., 2019). Another study published in the Journal of Medicinal Chemistry used Compound 1 to develop a series of potent and selective this compound inhibitors with potential therapeutic applications in cancer and neurodegenerative diseases (Chen et al., 2016).
Propiedades
IUPAC Name |
5-[[4-phenyl-5-(1-pyridin-2-ylpyrrol-2-yl)imidazol-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c1-2-7-17(8-3-1)21-22(26(16-24-21)15-18-11-13-25-28-18)19-9-6-14-27(19)20-10-4-5-12-23-20/h1-14,16H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSFERUZBANHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC3=CC=NO3)C4=CC=CN4C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-furylmethyl)[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]amine](/img/structure/B3980656.png)
![N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B3980667.png)
![N-{2-[1-(1-naphthylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}acetamide](/img/structure/B3980673.png)

![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3980677.png)

![6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3980686.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3980715.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3980718.png)
![2-(cyclohexylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3980722.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylbutanamide](/img/structure/B3980723.png)

